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Cat. No.: B1448044

Get Quote

Executive Summary

(Butan-2-yl)(methoxy)amine hydrochloride, also known as N-methoxy-sec-butylamine
hydrochloride, is a specialized O-alkylhydroxylamine derivative,[1]. Molecules of this structural
class serve as critical pharmacophores, nitrone precursors, and versatile building blocks for
Weinreb amides in complex Active Pharmaceutical Ingredient (API) synthesis[2],[3]. Because of
its high polarity and hygroscopic nature as a hydrochloride salt, rigorous spectroscopic
validation is required to confirm its structural integrity, purity, and salt stoichiometry before
downstream application.

This technical guide provides an authoritative, in-depth analysis of the expected Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass
Spectrometry (HRMS) data for this compound, alongside the mechanistic rationale for its
analytical behavior.
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Chemical Identity & Structural Parameters

Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical
parameters of the analyte.

Table 1. Chemical Identity

Property Specification

IUPAC Name N-methoxybutan-2-amine hydrochloride
CAS Registry Number 1421602-73-4

Molecular Formula CsH14CINO

Molecular Weight 139.62 g/mol

| Exact Mass (Free Base) | 103.0997 Da |

Spectroscopic Data Analysis & Mechanistic Insights
Nuclear Magnetic Resonance (*H & **C NMR)

Causality of Solvent Choice: Amine hydrochlorides exhibit poor solubility in standard non-polar
deuterated solvents like CDCIs. Deuterium oxide (D20) or Methanol-d4 (CDsOD) are the
solvents of choice[4]. Using D20 facilitates the rapid deuterium exchange of the acidic
ammonium protons (R-NHz2*-OCHs — R-ND2*-OCHs). This exchange is highly advantageous
as it eliminates the broad, quadrupolar-relaxed nitrogen-bound proton signals that typically
span 8.0-10.0 ppm, thereby preventing signal overlap and simplifying the integration of the
aliphatic backbone.

Chemical Shift Rationale: The sec-butyl methine proton (C2) and the methoxy protons are
significantly deshielded due to the strong electron-withdrawing inductive effect of the adjacent
positively charged nitrogen atom. The N-methoxy singlet typically resonates downfield at ~3.90
ppm, which is characteristic of protonated O-alkylhydroxylamines[2].

Table 2: *H & 3C NMR Assignments (400/100 MHz, D20)
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Chemical Shift . . .
Nucleus Multiplicity Integration Assignment
(3, ppm)
Triplet (J =7.5
'H 0.95 3H -CH2-CHs (C4)
Hz)
Doublet (J =6.8
1H 1.30 3H >CH-CHs (C1)
Hz)
1H 1.55-1.75 Multiplet 2H -CHz- (C3)
1H 3.45 Multiplet 1H >CH-N (C2)
H 3.90 Singlet 3H -O-CHs
C4 (Terminal
13C 9.5 - -
Methyl)
C1 (Branched
13C 15.2 - -
Methyl)
13C 25.8 - - C3 (Methylene)
13C 59.4 - - C2 (Methine)
| 3C | 63.2 | - | - | Methoxy Carbon |

Fourier-Transform Infrared Spectroscopy (FT-IR)

The solid-state FT-IR spectrum is dominated by the hydrochloride salt characteristics. The most
diagnostic feature is the broad, intense absorption band between 2400 and 2800 cm™1,
corresponding to the N-H* stretching vibrations typical of amine salts[5]. The N-O stretching
frequency, a hallmark of hydroxylamine derivatives, appears as a sharp band near 1050 cm~1.

Table 3: FT-IR Vibrational Assignments (ATR Mode)
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Functional Group /

Wavenumber (cm~12) Intensity . .

Vibration Mode

. C-H Stretching (Aliphatic

2965, 2930, 2875 Medium

backbone)

N-H* Stretching (Amine
2400 — 2800 Broad, Strong )

hydrochloride)
1580 Medium N-H* Bending
1460 Medium C-H Bending (Alkane)

| 1050 | Sharp, Strong | N-O Stretching (Hydroxylamine) |

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Causality: Under positive Electrospray lonization (ESI+), the salt dissociates,
and the free base is readily protonated to form the [M+H]* pseudomolecular ion at m/z
104.1075. Collision-Induced Dissociation (CID) of N-methoxy amines typically proceeds via two
primary pathways: the homolytic cleavage of the N-O bond resulting in the loss of a methoxy
radical (*OCHs, -31 Da), and the elimination of the alkyl chain as an alkene (butene, -56 Da) via

inductive cleavage,[6].

Table 4: HRMS (ESI+) Fragmentation Data

Relative
lon m/z lon Type Neutral Loss
Abundance
None (Intact
104.1075 100% (Base) [M+H]* protonated
molecule)
-31 Da (*OCHs,
73.0880 ~45% Fragment

Methoxy radical)

| 48.0449 | ~20% | Fragment | -56 Da (CsHs, Butene) |
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Fig 1. Proposed ESI-MS/MS fragmentation pathways for (Butan-2-yl)(methoxy)amine.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following workflows are designed as self-validating
systems, embedding internal checks to guarantee trustworthiness.

NMR Spectroscopy Workflow

¢ Desiccation: Dry 10 mg of (Butan-2-yl)(methoxy)amine hydrochloride under high vacuum
(0.1 mbar) for 4 hours to remove adventitious moisture, which can artificially broaden NMR

signals.

¢ Solvent Preparation: Dissolve the dried sample in 0.6 mL of high-purity Deuterium Oxide
(D20, 99.9% D).

o Causality: D20 is selected over CDCIs to ensure complete dissolution of the polar
hydrochloride salt and to promote deuterium exchange of the quadrupolar N-H* protons,

preventing spectral line broadening.
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e Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H (400 MHz, 16 scans) and
13C (100 MHz, 256 scans) spectra at 298 K using a standard pulse sequence (e.g., zg30).

o Self-Validation (Calibration): Automatically reference the chemical shift axis using the
residual HDO solvent peak at & 4.79 ppm. If the HDO peak deviates, recalibrate the axis to
ensure the N-methoxy singlet is accurately reported.

FT-IR Spectroscopy Workflow

e Background Subtraction (Validation): Prior to sample analysis, collect a background
spectrum (32 scans, 4 cm~1 resolution) on the empty Attenuated Total Reflectance (ATR)
diamond crystal.

o Causality: This self-validating step subtracts ambient H20 and CO: signals, ensuring that
any peak observed in the 3000-3500 cm~1 region is strictly from the sample and not
atmospheric interference.

o Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto the ATR crystal.
Apply uniform pressure using the anvil to ensure intimate optical contact.

o Causality: ATR is chosen over KBr pelleting because KBr is highly hygroscopic and can
introduce false water bands that mask the critical N-H* stretch of the amine salt.

e Acquisition: Scan from 4000 to 400 cm~2. Clean the crystal with isopropanol post-acquisition.

LC-HRMS Workflow

o Sample Dilution: Prepare a 1 pg/mL solution of the compound in LC-MS grade
Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

o Causality: Formic acid ensures the analyte remains fully protonated in solution,
maximizing the ESI+ signal yield.

» Calibration (Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the
Time-of-Flight (TOF) mass analyzer. Ensure mass accuracy is < 5 ppm error before
proceeding. This guarantees the trustworthiness of the exact mass measurement.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Acquisition: Inject 2 pL into the LC-HRMS system. Operate the ESI source in positive mode
(capillary voltage 3.5 kV). Apply a collision energy of 15-20 eV for MS/MS fragmentation to
observe the characteristic loss of the methoxy radical.

NMR Spectroscopy
1H/13C in D20

Data Synthesis
& Validation

Sample Prep
Desiccation

FT-IR Spectroscopy
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LC-HRMS
ESI+ lonization
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Fig 2: Self-validating experimental workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1448044/docs?utm_src=pdf-body-img#spectroscopic-profiling-and-structural-characterization-of-butan-2-yl-methoxy-amine-hydrochloride
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4760882/
https://www.thieme-connect.de/
https://pubs.rsc.org/
https://pubs.acs.org/
https://www.benchchem.com/product/b1448044?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. aksci.com [aksci.com]

e 2. pmc.nchi.nlm.nih.gov [pmc.ncbi.nim.nih.gov]

e 3. Thieme E-Books & E-Journals [thieme-connect.de]

e 4. pdf.benchchem.com [pdf.benchchem.com]
e 5. pdf.benchchem.com [pdf.benchchem.com]

e 6. pubs.acs.org [pubs.acs.org]

» To cite this document: BenchChem. [Spectroscopic Profiling and Structural Characterization
of (Butan-2-yl)(methoxy)amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1448044/docs#spectroscopic-profiling-and-
structural-characterization-of-butan-2-yl-methoxy-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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